Oxazole, 2-(1,1-dimethylethyl)-4,5-dihydro-4-phenyl-, (R)-
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Overview
Description
Oxazole, 2-(1,1-dimethylethyl)-4,5-dihydro-4-phenyl-, ®- is a heterocyclic organic compound that belongs to the oxazole family This compound is characterized by a five-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxazole, 2-(1,1-dimethylethyl)-4,5-dihydro-4-phenyl-, ®- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-bromo-N-[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]-benzamide with sodium borohydride in tetrahydrofuran, followed by the addition of iodine and subsequent refluxing . This process yields the desired oxazole compound with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis. Additionally, purification steps such as crystallization and chromatography are employed to ensure the final product’s quality.
Chemical Reactions Analysis
Types of Reactions
Oxazole, 2-(1,1-dimethylethyl)-4,5-dihydro-4-phenyl-, ®- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolone derivatives.
Reduction: Reduction reactions can yield dihydrooxazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include oxazolone derivatives, dihydrooxazole derivatives, and substituted oxazoles with various functional groups.
Scientific Research Applications
Oxazole, 2-(1,1-dimethylethyl)-4,5-dihydro-4-phenyl-, ®- has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Oxazole, 2-(1,1-dimethylethyl)-4,5-dihydro-4-phenyl-, ®- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
- Oxazole, 2-(chloromethyl)-4-(1,1-dimethylethyl)-4,5-dihydro-, (4R)-
- Oxazole, 4-(1,1-dimethylethyl)-2-[2-(diphenylphosphino)phenyl]-4,5-dihydro-, (4S)-
Uniqueness
Oxazole, 2-(1,1-dimethylethyl)-4,5-dihydro-4-phenyl-, ®- is unique due to its specific substituents and ®-configuration, which confer distinct chemical properties and biological activities.
Properties
CAS No. |
168034-01-3 |
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Molecular Formula |
C13H17NO |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
(4R)-2-tert-butyl-4-phenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C13H17NO/c1-13(2,3)12-14-11(9-15-12)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3/t11-/m0/s1 |
InChI Key |
GQQWSKVVWMLALT-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)C1=N[C@@H](CO1)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)C1=NC(CO1)C2=CC=CC=C2 |
Origin of Product |
United States |
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